molecular formula C8H7F3O B1197755 1-Phenyl-2,2,2-trifluoroethanol CAS No. 340-05-6

1-Phenyl-2,2,2-trifluoroethanol

Cat. No. B1197755
CAS RN: 340-05-6
M. Wt: 176.14 g/mol
InChI Key: VNOMEAQPOMDWSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

PhTFE's synthesis involves intricate chemical reactions, as exemplified by the creation of novel polyimides derived from related fluorinated aromatic diamine monomers. These monomers are synthesized through the coupling of trifluoroacetophenone with phenyl phenyl ether, followed by reduction processes, showcasing the complexity of synthesizing PhTFE-related compounds (D. Yin et al., 2005).

Molecular Structure Analysis

The conformational dynamics of PhTFE are profoundly influenced by its molecular structure. Studies using chirped pulse Fourier transform microwave spectroscopy and computational methods have revealed that PhTFE has three predicted minima conformations, though only two are stable and experimentally observed. The presence of water and other molecules can significantly alter PhTFE's conformational landscape, as seen in the interaction between PhTFE and water molecules, which stabilizes different conformations through intricate hydrogen bonding and dispersion interactions (Colton D Carlson et al., 2018; 2022).

Chemical Reactions and Properties

PhTFE participates in various chemical reactions, including complexation with boronic acids and amidation processes catalyzed by trifluoromethanesulfonic acid. These reactions highlight PhTFE's reactivity and its potential in synthesizing complex molecules. For instance, the ortho-substituent on phenylboronic acid catalyzes dehydrative condensation between carboxylic acids and amines, indicating PhTFE's utility in organic synthesis (Ke Wang et al., 2018).

Physical Properties Analysis

PhTFE's physical properties, such as its conformational flexibility and interaction with solvents like 1,4-dioxane, are crucial for understanding its behavior in various environments. The complex conformational landscape of PhTFE, controlled by dispersion interactions and hydrogen bonding, plays a significant role in its physical behavior and interaction with other molecules (Qian Yang et al., 2022).

Chemical Properties Analysis

The chemical properties of PhTFE, such as its reactivity in the presence of trifluoromethanesulfonic acid, are essential for its applications in organic synthesis. The acid catalyzes Friedel-Crafts alkylations, showcasing PhTFE's versatility in forming complex organic compounds (M. Wilsdorf et al., 2013).

Scientific Research Applications

  • Conformational Analysis : Carlson et al. (2018) explored the conformational dynamics of 1-phenyl-2,2,2-trifluoroethanol using rotational spectroscopy and ab initio calculations. They identified three equilibrium minima, of which two were stable conformers, and used rotational spectra to refine the ab initio structure of the most stable conformer (Carlson et al., 2018).

  • Oxidation Studies : Norcross et al. (1997) investigated the oxidation of secondary alcohols, including 1-phenyl-2,2,2-trifluoroethanol, by potassium tetraoxoferrate(VI) under basic conditions. They found that the oxidation produces ketones in almost quantitative yields (Norcross et al., 1997).

  • Interaction with Water : Research by Carlson et al. (2022) on the interaction of 1-phenyl-2,2,2-trifluoroethanol with water revealed a complex conformational landscape. They identified multiple stable minima and assigned rotational spectra to two PhTFE···H2O conformers, analyzing the effects of water on stabilizing these conformers (Carlson et al., 2022).

  • Solvent Applications in Chemistry : Dohi et al. (2010) discussed the use of fluoroalcohols, including 1-phenyl-2,2,2-trifluoroethanol, as solvents in hypervalent iodine chemistry and in the synthesis of diaryliodonium(III) salts. They highlighted the role of these solvents in stabilizing reactive intermediates (Dohi et al., 2010).

  • Polymer Research : Tao et al. (2009) synthesized multitrifluoromethyl-substituted aromatic diamines, including derivatives of 1-phenyl-2,2,2-trifluoroethanol, for the production of highly fluorinated polyimides. These polyimides exhibited good solubility, thermal stability, and mechanical properties (Tao et al., 2009).

properties

IUPAC Name

2,2,2-trifluoro-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOMEAQPOMDWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909418
Record name 2,2,2-Trifluoro-1-phenylethan-1-ol
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Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Phenyl-2,2,2-trifluoroethanol

CAS RN

340-05-6, 340-06-7, 10531-50-7, 340-04-5
Record name 2,2,2-Trifluoro-1-phenylethanol
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Record name (1)-alpha-(Trifluoromethyl)benzyl alcohol
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Record name (S)-alpha-(Trifluoromethyl)benzyl alcohol
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Record name (R)-alpha-(Trifluoromethyl)benzyl alcohol
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Record name 2,2,2-Trifluoro-1-phenylethan-1-ol
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Record name (±)-α-(trifluoromethyl)benzyl alcohol
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Record name α-(Trifluoromethyl)benzyl alcohol
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Synthesis routes and methods I

Procedure details

To 0.02 g of the aforementioned wet bodies was added 500 μl of 50 mM phosphate buffer (pH 7.0) containing 1% 2,2,2-trifluoroacetophenone and 5% 2-propanol, followed by stirring at 30° C. for 18 hours. Then, after adding 500 μl of ethyl acetate to the reaction mixture, the mixture was subjected to centrifugal separation to obtain the organic phase. The organic phase was subjected to an analysis of the content by way of gas chromatography under the following condition. 2,2,2-Trifluoro-1-phenylethanol was produced at a ratio of 49.4% based on the amount of 2,2,2-trifluoroacetophenone used in the reaction. Furthermore, optical purity of 2,2,2-trifluoro-1-phenylethanol in the organic phase was measured under the following condition. The (S)-form of 99% e.e. was demonstrated.
Quantity
500 μL
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Synthesis routes and methods II

Procedure details

Benzaldehyde was reacted with trifluoromethyltrimethylsilane as in Example 10. After a reaction time of 5 hours, 20 ml of water were added, and the reaction mixture was heated briefly to 80° C. 50 ml of hexane were then added. The reaction mixture was then extracted twice with 100 ml of water, and the resultant organic phase was dried over Na2SO4. On distillation of the crude product, 15.4 g (88% yield) of 1-phenyl-2,2,2-trifluoroethanol (boiling point 68°-69° C./6 mbar) were obtained.
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20 mL
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50 mL
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Synthesis routes and methods III

Procedure details

In Example 20, by using tin chloride instead of zinc powder, trifluoromethyl was caused to react with trifluoromethyl iodide (SnCl2), as in the case of the Example 20, and CF3SnCl2I was obtained. Consecutively, as in the case of the Example 20, CF3SnCl2I was put into a flask together with benzaldehyde and dimethylformamide, and subjected to reaction under the action of ultrasonic waves, and the product extracted from an oil layer generated was hydrolyzed, thereby phenyltrifluoromethylcarbinol was obtained.
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CF3SnCl2I
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-2,2,2-trifluoroethanol
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1-Phenyl-2,2,2-trifluoroethanol

Citations

For This Compound
268
Citations
CD Carlson, NA Seifert, M Heger, F Xie… - Journal of Molecular …, 2018 - Elsevier
The rotational spectrum of 1-phenyl-2,2,2-trifluoroethanol, a chiral organic alcohol, was investigated using two chirped pulse Fourier transform microwave spectrometers. The molecule …
Number of citations: 33 www.sciencedirect.com
CD Carlson, AS Hazrah, D Mason, Q Yang… - The Journal of …, 2022 - ACS Publications
The 1:1 adduct of 1-phenyl-2,2,2-trifluoroethanol (PhTFE), a chiral fluoroalcohol, with water was investigated using chirped pulse Fourier transform microwave spectroscopy and …
Number of citations: 10 pubs.acs.org
V Nieminen, DY Murzin, KD Klika - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
Molecular modeling of the homo- and heterochiral dimeric self-associates of the enantiomers of 1,1′-bi-2-naphthol and 1-phenyl-2,2,2-trifluoroethanol in solution has been performed …
Number of citations: 49 pubs.rsc.org
RA Shepard, SE Wentworth - The Journal of Organic Chemistry, 1967 - ACS Publications
Melting points and boiling points are uncorrected; the infrared spectra were obtained on a Beckman IR-5 spectrophotometer. Preparative scale gas chromatography was performed on a …
Number of citations: 30 pubs.acs.org
A Giardini, F Rondino, G Cattenacci, A Paladini… - Chemical physics …, 2007 - Elsevier
One colour mass selected resonant two photon ionization R2PI spectra of supersonically expanded (R)-1-phenyl-2,2,2-trifluoroethanol (FE R ) and its complex with water are reported. …
Number of citations: 16 www.sciencedirect.com
IN Shishkina, EY Sokolovskaya, YV Nelyubina… - Doklady Chemistry, 2010 - Springer
According to X ray diffraction study, the geometri cal parameters of diol 7a is within the range typical for this class of compounds. It is interesting to note that 7a molecules in crystal unite …
Number of citations: 1 link.springer.com
A Giardini, G Cattenacci, A Paladini… - The Journal of …, 2007 - ACS Publications
Wavelength and mass selected resonant two-photon ionization spectra of molecular clusters between R-1-phenyl-2,2,2-trifluoroethanol (FE R ) and methylamine (M) or the enantiomers …
Number of citations: 5 pubs.acs.org
A Giardini, F Rondino, A Paladini… - The Journal of …, 2009 - ACS Publications
(R)-1-Phenyl-2,2,2-trifluoroethanol and its hydrogen bonded adducts with achiral (water, tetrahydrofuran) and chiral solvent molecules ((R)- and (S)-butan-2-ol, (R)- and (S)-3-hydroxy-…
Number of citations: 5 pubs.acs.org
WH Pirkle, MS Hoekstra - The Journal of Organic Chemistry, 1974 - ACS Publications
Resolved l-(l-naphthyl) ethyl isocyanate (1), a useful reagent for the chromatographic resolution, via diastereo-meric derivatives of a variety of alcohols,-hydroxy esters, and thiols, can …
Number of citations: 214 pubs.acs.org
Q Yang, CD Carlson, W Jäger… - The Journal of Physical …, 2022 - ACS Publications
A rotational spectrum of the hydrogen-bonded complex between 1-phenyl-2,2,2-trilfuoroethanol (PhTFE), a chiral fluoroalcohol, and 1,4-dioxane, a common solvent for organic reactions…
Number of citations: 5 pubs.acs.org

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